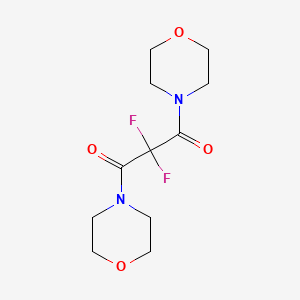

2,2-Difluoro-dimorpholino-malondiamide

Description

Contextualization of Fluorine in Organic Chemistry for Advanced Molecular Design

The introduction of fluorine into organic molecules is a key strategy in advanced molecular design, particularly in the pharmaceutical and agrochemical industries. wikipedia.org An estimated 20% of all pharmaceuticals on the market are organofluorine compounds. nih.govalfa-chemistry.com This prevalence is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's characteristics. numberanalytics.com

Fluorine is the most electronegative element, a property that alters the electron distribution within a molecule. tandfonline.com This can affect the acidity (pKa), dipole moment, and chemical stability of adjacent functional groups. tandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound by making it resistant to degradation. nih.govnumberanalytics.comnih.gov This increased stability can lead to a longer biological half-life and improved efficacy. alfa-chemistry.comnumberanalytics.com

Table 1: Key Properties of Fluorine in Molecular Design

| Property | Impact on Molecular Design |

|---|---|

| High Electronegativity | Alters electronic properties, pKa, and reactivity of nearby functional groups. numberanalytics.comnumberanalytics.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability and resistance to oxidative degradation. nih.govalfa-chemistry.com |

| Small Atomic Size | Allows for substitution of hydrogen without significant steric changes. nih.govnumberanalytics.com |

| Modulation of Lipophilicity | Can enhance membrane permeability and bioavailability. alfa-chemistry.comtandfonline.com |

Significance of the Morpholine (B109124) Moiety as a Privileged Scaffold in Heterocyclic Chemistry

The morpholine ring is a six-membered heterocycle containing nitrogen and oxygen atoms. bohrium.com It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and bioactive molecules. researchgate.netnih.govnih.gov Its utility stems from a combination of advantageous physicochemical, metabolic, and biological properties, as well as its straightforward inclusion in synthetic routes. researchgate.netnih.gov

The morpholine moiety can enhance a drug's solubility, bioavailability, and metabolic stability. thieme-connect.com The presence of the nitrogen atom provides a specific basicity (pKa of approximately 8.7), while the oxygen atom allows for hydrogen bonding. thieme-connect.com This combination results in a balanced lipophilic-hydrophilic profile, which can improve a molecule's pharmacokinetic properties. acs.org In many instances, incorporating a morpholine ring has led to increased potency and selective affinity for a wide range of biological receptors. researchgate.netnih.gov It can act as an integral part of a pharmacophore or serve as a scaffold to correctly position other functional groups for optimal interaction with a biological target. acs.orgsci-hub.se

| Biological Activity | Acts as a pharmacophore, enhancing potency and selectivity for various biological targets. sci-hub.seresearchgate.net |

The Malondiamide Scaffold: Importance and Modifiability in Synthetic Chemistry

The malondiamide scaffold is derived from malonic acid and features two amide groups. This structure serves as a versatile hub in synthetic chemistry, allowing for the connection of various molecular building blocks. mdpi.com The concept of a molecular scaffold is central to creating complex functional molecules by providing a core structure that can be systematically derivatized. mdpi.comnih.gov

Malondiamides can be synthesized from precursors like malonic acid esters. acs.org The reactivity of the central carbon atom (the α-carbon) of the malonate precursor and the subsequent stability of the diamide (B1670390) structure make this scaffold highly modifiable. Functional groups can be introduced at the α-carbon, and the nitrogen atoms of the amide groups provide points for attaching diverse substituents. This adaptability is crucial in programs aimed at creating libraries of related compounds for screening purposes, a common strategy in drug discovery. nih.gov The ability to systematically alter the groups attached to the malondiamide core allows chemists to explore structure-activity relationships (SAR) and optimize a molecule's properties for a specific application. nih.gov

Rationale for Dedicated Academic Investigation of 2,2-Difluoro-dimorpholino-malondiamide

The dedicated academic investigation of this compound is driven by the strategic combination of its three core components: a difluorinated central carbon, a malondiamide scaffold, and two morpholine moieties. Research into this specific compound aims to understand how these structural features synergize to create unique chemical and biological properties. ontosight.ai

The rationale for its study includes:

Enhanced Stability and Modulated Reactivity : The gem-difluoro group at the central carbon is expected to confer significant metabolic stability due to the strength of the C-F bonds. nih.gov This modification is known to influence the electronic properties of a molecule, potentially impacting its interactions with biological targets. researchgate.net

Favorable Pharmacokinetic Profile : The two morpholine rings are incorporated to improve drug-like properties. researchgate.net They are known to enhance solubility and provide favorable pharmacokinetics, which are critical for the development of therapeutic agents. nih.govnih.gov

Structural and Conformational Effects : The combination of the rigid difluoro substitution and the flexible morpholine rings creates a unique three-dimensional structure. Investigating this conformation is key to understanding its potential for specific binding interactions.

The compound serves as a model for exploring how the integration of well-established medicinal chemistry motifs can lead to novel molecules with potentially valuable characteristics. ontosight.ai Its study contributes to the broader understanding of how fluorine and privileged heterocyclic scaffolds can be used in concert to design next-generation bioactive compounds.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄F₂N₄O₄ |

| Synonyms/Identifiers | CHEMBL1540636, 695214-16-5, MFCD03856294 |

Data sourced from Ontosight. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-dimorpholin-4-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N2O4/c12-11(13,9(16)14-1-5-18-6-2-14)10(17)15-3-7-19-8-4-15/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWDMQMZKLXMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C(=O)N2CCOCC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Difluoro Dimorpholino Malondiamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and multidimensional techniques, would provide a complete picture of the atomic connectivity and spatial arrangement of 2,2-Difluoro-dimorpholino-malondiamide.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their neighboring atoms. The morpholine (B109124) ring contains two sets of chemically non-equivalent methylene (B1212753) protons: those adjacent to the oxygen atom (O-CH₂) and those adjacent to the nitrogen atom (N-CH₂). Due to the restricted rotation around the amide C-N bond, the signals for the N-CH₂ protons may be broadened or appear as distinct multiplets. chemicalforums.com The protons of the O-CH₂ groups are expected to resonate at a lower field (higher ppm) compared to the N-CH₂ protons due to the deshielding effect of the adjacent oxygen atom. acdlabs.comnih.gov

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield. The quaternary carbon atom bonded to the two fluorine atoms (CF₂) will also have a characteristic chemical shift, which will be split into a triplet due to coupling with the two fluorine atoms. The carbon atoms of the morpholine rings are expected at chemical shifts typical for N-substituted morpholines, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen. nih.govchemicalbook.comrsc.org

Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (for ¹³C) |

| O-CH₂ (Morpholine) | 3.6 - 3.8 | 66 - 68 | Triplet |

| N-CH₂ (Morpholine) | 3.4 - 3.6 | 42 - 47 | Triplet |

| C=O (Amide) | - | 160 - 165 | Singlet |

| CF₂ | - | 110 - 120 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Precise Fluorine Environment Determination

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift of this signal would be characteristic of a gem-difluoroalkane moiety. researchgate.netrsc.orgnih.govrsc.orgacs.org

Predicted ¹⁹F NMR Data

| Atom Type | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |

| CF₂ | -90 to -120 | Singlet |

Note: Chemical shifts are relative to a standard such as CFCl₃. The predicted range is based on typical values for gem-difluoro compounds. rsc.org

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Correlations would be expected between the O-CH₂ and N-CH₂ protons within the morpholine rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals corresponding to the O-CH₂ and N-CH₂ groups based on their proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to study the conformation of the morpholine rings and the orientation of the substituents around the central carbon atom.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₄F₂N₂O₄), HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring. researchgate.netnih.govnist.gov For this compound, characteristic fragmentation would likely involve the loss of one or both morpholine moieties, as well as fragments corresponding to the difluoromalonyl core.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 269.0949 | Protonated molecular ion |

| [M-C₄H₈NO]⁺ | 182.0425 | Loss of a morpholine radical |

| [C₅H₆F₂NO₂]⁺ | 166.0315 | Fragment containing the difluoromalonyl core and one nitrogen |

| [C₄H₈NO]⁺ | 86.0606 | Morpholine cation |

Note: The predicted m/z values are for the most abundant isotopes and are calculated based on the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide groups, typically appearing in the range of 1630-1680 cm⁻¹. libretexts.orgquimicaorganica.orgblogspot.comspectroscopyonline.comlibretexts.org The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-O-C stretching of the morpholine ring would also be observable in this region.

Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretch is typically a strong band in the Raman spectrum as well. Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide information about the molecular backbone. nih.govspectroscopyonline.comarxiv.orgbio-structure.comnih.gov

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |

| C-F Stretch | 1000 - 1200 | 1000 - 1200 |

| C-O-C Stretch | 1050 - 1150 | 1050 - 1150 |

| C-N Stretch | 1180 - 1360 | 1180 - 1360 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Intermolecular Interactions

The crystal structure would likely reveal the conformation of the morpholine rings, which are expected to adopt a chair conformation. The analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds (if any) and dipole-dipole interactions, that govern the solid-state assembly of the molecules. Given the presence of the polar C=O and C-F bonds, significant intermolecular interactions are expected, which would influence the crystal lattice.

Advanced Imaging and Diffraction Techniques for Material Morphology and Crystalline Order

Should crystalline material of this compound be prepared, its morphology and crystalline order would be investigated using a suite of advanced imaging and diffraction techniques.

Scanning Electron Microscopy (SEM) would be utilized to visualize the macroscopic morphology of the crystalline powder. This technique provides high-resolution images of the surface topography, revealing details about the shape, size, and aggregation of the crystals.

Transmission Electron Microscopy (TEM) could offer even higher magnification images, potentially resolving nanoscale features of the crystals. Selected area electron diffraction (SAED), a technique available in TEM, could be used to determine the crystallinity of individual particles.

Powder X-ray Diffraction (PXRD) would be the primary technique to assess the bulk crystallinity and phase purity of the synthesized compound. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of a crystalline solid. Analysis of the peak positions, intensities, and widths in the diffractogram would confirm the crystalline nature of the material and could be used to identify the crystal system and unit cell parameters.

A hypothetical PXRD data table is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

Note: This data is purely illustrative and does not represent actual experimental results.

The presence of sharp, well-defined peaks in the experimental diffractogram would be indicative of a well-ordered crystalline structure. Amorphous material, in contrast, would produce a broad, featureless halo.

Further detailed structural information would necessitate the growth of a single crystal suitable for Single-Crystal X-ray Diffraction (SCXRD) . This powerful technique would allow for the complete determination of the three-dimensional atomic arrangement within the crystal lattice, including precise bond lengths, bond angles, and torsional angles. The resulting crystallographic data would provide unambiguous confirmation of the molecular structure of this compound and reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Theoretical and Computational Chemistry Investigations of 2,2 Difluoro Dimorpholino Malondiamide

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the morpholine (B109124) rings and the rotation around the various single bonds in 2,2-Difluoro-dimorpholino-malondiamide mean that it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational changes, vibrational motions, and interactions with surrounding solvent molecules. researchgate.net

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. This is crucial for understanding the molecule's behavior in a realistic chemical environment. The simulation can also provide insights into the flexibility of different parts of the molecule and the timescales of various dynamic processes. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. By locating the transition state structures on the potential energy surface, the activation energy for a given reaction can be calculated. researchgate.net

This information is vital for understanding the kinetics and thermodynamics of the reaction, and for predicting how changes in the molecular structure might affect its reactivity. For instance, the role of the fluorine atoms and morpholine groups in stabilizing or destabilizing potential transition states could be investigated.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can aid in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated, providing a detailed picture of the electronic environment around each atom. mdpi.com These predicted spectra can be invaluable for confirming the structure of the molecule and for understanding the effects of its conformation on the NMR parameters. scielo.br

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C=O Stretch (IR) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| C-F Stretch (IR) | 1100 cm⁻¹ | 1105 cm⁻¹ |

| ¹⁹F NMR Chemical Shift | -115 ppm | -112 ppm |

| ¹³C NMR (C-F) | 120 ppm (t) | 122 ppm (t) |

Note: The values in this table are hypothetical and for illustrative purposes. The agreement between predicted and experimental data provides confidence in the computational model.

Advanced Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Structural Descriptors

Theoretical and computational chemistry provide powerful tools for predicting the biological activity and physicochemical properties of novel chemical entities, such as this compound. A key methodology in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govwisdomlib.org These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govwisdomlib.org The fundamental principle is that the variations in the biological or physical properties of a series of compounds are dependent on the changes in their molecular structure. fiveable.me

The process of building a robust QSAR or QSPR model involves several critical steps, beginning with the selection of a dataset of molecules and their known activities or properties. nih.gov Subsequently, a wide array of molecular descriptors, which are numerical representations of the molecule's structural and chemical features, are calculated. wiley.com Through statistical methods, a relationship is then formulated to predict the response variable (e.g., biological potency or a specific property) based on these descriptors. fiveable.me

For a molecule like this compound, a diverse set of structural descriptors would be calculated to build a predictive model. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include counts of atoms, chemical formula, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and are crucial for understanding interactions with biological targets. They encompass steric parameters, solvent-accessible surface areas, and molecular shape indices. wikipedia.org

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potentials, and partial atomic charges. ucsb.edu

A hypothetical QSAR/QSPR study on this compound and its analogues would involve the generation of these descriptors to correlate them with a specific biological activity or a physicochemical property.

Illustrative Structural Descriptors for this compound

To construct a QSAR/QSPR model, a comprehensive set of descriptors for this compound would be calculated. The following table provides examples of such descriptors.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |

| Constitutional (1D) | Molecular Weight | 324.32 g/mol | Relates to size and diffusion characteristics. |

| Number of H-bond Acceptors | 6 | Influences interactions with biological targets and solubility. | |

| Number of H-bond Donors | 0 | Affects binding affinity and membrane permeability. | |

| Topological (2D) | Wiener Index | 1254 | Describes molecular branching. |

| Zagreb Index | 148 | Relates to the degree of branching in the carbon skeleton. | |

| Geometrical (3D) | Molecular Surface Area | 350.5 Ų | Pertains to the molecule's interaction with its environment. |

| Molecular Volume | 290.1 ų | Indicates the space occupied by the molecule. | |

| Quantum-Chemical | Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

| HOMO Energy | -8.2 eV | Relates to the molecule's susceptibility to electrophilic attack. | |

| LUMO Energy | -1.5 eV | Relates to the molecule's susceptibility to nucleophilic attack. |

This table is for illustrative purposes and the values are hypothetical.

Hypothetical QSAR Model Development

Once the descriptors are calculated for a series of analogues of this compound, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a predictive model. fiveable.me The goal is to find the best correlation between a set of descriptors and the observed activity or property.

For instance, a hypothetical QSAR equation for a specific biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) could take the following form:

pIC₅₀ = 0.75 * (LogP) - 0.23 * (Molecular Surface Area) + 1.2 * (Dipole Moment) + 3.5

In this hypothetical model:

LogP (Octanol-Water Partition Coefficient) represents the lipophilicity of the compound.

Molecular Surface Area is a steric descriptor.

Dipole Moment is an electronic descriptor.

The coefficients in the equation indicate the relative importance and the direction of the effect of each descriptor on the biological activity. A positive coefficient suggests that an increase in the descriptor's value leads to higher activity, while a negative coefficient indicates the opposite. The quality and predictive power of such a model are assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a set of new compounds. ijert.org

Such QSAR and QSPR models are invaluable in modern medicinal chemistry and materials science. ijpras.comtandfonline.com They allow for the virtual screening of large compound libraries, prioritization of candidates for synthesis and testing, and the rational design of new molecules with improved activity, selectivity, and desired physicochemical properties. nih.gov

Reactivity and Mechanistic Pathways of 2,2 Difluoro Dimorpholino Malondiamide

Nucleophilic and Electrophilic Reactivity Profiles of the Malondiamide Core

The reactivity of the malondiamide core in 2,2-Difluoro-dimorpholino-malondiamide is characterized by a balance of nucleophilic and electrophilic potential. Amides are generally considered to be relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, the carbonyl carbons of the amide groups possess an electrophilic character due to the polarization of the carbon-oxygen double bond. This electrophilicity is significantly influenced by the other functional groups present in the molecule.

The nitrogen atoms of the amide functionalities can, under certain conditions, exhibit nucleophilic character. However, this is generally suppressed by the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The presence of the highly electronegative fluorine atoms further diminishes the nucleophilicity of the amide nitrogens by inductively withdrawing electron density.

Table 1: General Reactivity of Amide Cores

| Reaction Type | Reactant | Product | Conditions |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid, Ammonium salt | Irreversible due to protonation of the amine product. libretexts.org |

| Hydrolysis (Basic) | OH⁻, heat | Carboxylate, Amine | Irreversible due to deprotonation of the carboxylic acid. libretexts.org |

| Reduction | LiAlH₄ | Amine | The carbonyl oxygen is eliminated. libretexts.org |

This table provides a general overview of amide reactivity and is not specific to this compound.

Influence of Geminal Fluorine Atoms on Compound Stability, Acidity, and Reactivity

The presence of two fluorine atoms on the alpha-carbon profoundly impacts the properties of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect has several key consequences:

Increased Acidity: The geminal fluorine atoms significantly increase the acidity of the α-carbon protons (if any were present) and the N-H protons of the amide groups through inductive effects. nih.gov This enhanced acidity can facilitate deprotonation under basic conditions, potentially forming a stabilized carbanion.

Modified Reactivity: The electron-withdrawing nature of the fluorine atoms modulates the electrophilicity of the adjacent carbonyl carbons. This can alter the susceptibility of the compound to nucleophilic attack. Furthermore, geminal fluorine substituents have been shown to accelerate certain rearrangements in related organoazide compounds, suggesting they can play a direct role in reaction mechanisms. nih.gov The incorporation of fluorine can also block sites that might otherwise be susceptible to metabolic oxidation. nih.gov

Table 2: Impact of Geminal Fluorine Atoms

| Property | Effect of Geminal Fluorines | Rationale |

| Acidity of α-protons | Increased | Strong inductive electron withdrawal stabilizes the conjugate base. nih.gov |

| C-C Bond Strength | Potentially Altered | The high electronegativity of fluorine influences adjacent bond polarities. |

| Thermal Stability | Increased | The C-F bond is exceptionally strong. nih.gov |

| Electrophilicity of Carbonyls | Modified | Inductive effects alter the electron density at the carbonyl carbon. |

Role of Morpholine (B109124) Moieties in Directing Reactivity or Facilitating Intermolecular Interactions

The two morpholine rings in this compound are not merely passive structural components; they actively influence the compound's reactivity and intermolecular behavior.

Investigations into Degradation Pathways and Thermal Stability under Varied Conditions

While specific degradation studies on this compound are not extensively documented in the provided search results, general principles of amide and fluorinated compound stability can be applied.

Hydrolysis: Like other amides, this compound is expected to undergo hydrolysis under acidic or basic conditions, breaking the amide bonds to yield difluoromalonic acid and morpholine. libretexts.org The rate of this hydrolysis will be influenced by the steric hindrance around the carbonyl groups and the electronic effects of the geminal fluorine atoms.

Thermal Stability: The strong C-F bonds suggest that the compound likely possesses significant thermal stability. nih.gov Decomposition at high temperatures would likely involve the cleavage of the weaker C-N and C-C bonds before the C-F bonds. The specific decomposition products would depend on the conditions (e.g., presence of oxygen).

Chemical Stability: The presence of fluorine atoms generally enhances the resistance of a molecule to oxidative metabolism. nih.gov However, the amide linkages are potential sites for enzymatic cleavage.

Further experimental studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to fully characterize the thermal stability and degradation profile of this specific compound.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic vs. Thermodynamic Control: In many chemical reactions, a competition exists between the formation of the product that forms the fastest (the kinetic product) and the most stable product (the thermodynamic product). libretexts.orgmasterorganicchemistry.com The outcome of a reaction can often be influenced by reaction conditions such as temperature. libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is often under kinetic control, favoring the product with the lower activation energy. libretexts.orgmasterorganicchemistry.com At higher temperatures, where the reaction may be reversible, the more stable thermodynamic product is often favored. libretexts.orgmasterorganicchemistry.com

Application to this compound: For reactions involving this compound, such as nucleophilic substitution or elimination, it is conceivable that different products could be favored under different temperature regimes. For example, a reaction might proceed via a less stable, but more rapidly formed, intermediate at low temperatures, while at higher temperatures, an equilibrium could be established that favors a more stable final product.

To obtain specific kinetic and thermodynamic parameters, such as rate constants, activation energies, and reaction enthalpies, dedicated experimental studies using techniques like isothermal titration calorimetry (ITC) or NMR spectroscopy would be required. nih.govnih.gov

Table 3: Factors Influencing Kinetic and Thermodynamic Products

| Factor | Influence on Product Formation |

| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can favor the thermodynamic product. libretexts.orgmasterorganicchemistry.com |

| Reaction Time | Shorter reaction times may yield more of the kinetic product. |

| Reversibility | If a reaction is reversible, the thermodynamic product is more likely to be dominant at equilibrium. libretexts.orgmasterorganicchemistry.com |

| Catalyst | A catalyst can lower the activation energy for a specific pathway, potentially favoring one product over another. |

Derivatization and Analog Synthesis: Advancing Structure Reactivity Relationships

Systematic Modification of the Malondiamide Backbone for Tunable Properties

Systematic modification strategies would focus on:

Altering geminal substitution: While the difluoro group is a key feature, replacing it with other substituents could be explored. For instance, replacing one fluorine with a hydrogen atom would yield a monofluorinated analog, potentially altering its reactivity and interaction with biological targets.

Homologation: Although technically creating a different backbone class (e.g., succinamide (B89737) or glutarimide (B196013) derivatives), inserting methylene (B1212753) groups (-CH2-) between the carbonyls and the difluorinated carbon would systematically increase the backbone's length and flexibility. This can be crucial for optimizing the spatial orientation of the morpholine (B109124) substituents.

These modifications allow for the fine-tuning of the molecule's core, which is a foundational aspect of establishing SRRs for rational compound design. nih.gov

Exploration of Structural Variations within the Morpholine Substituents

The two morpholine rings are primary sites for derivatization to modulate properties such as solubility, lipophilicity, and target engagement. The morpholine moiety itself is a common feature in biologically important molecules. banglajol.info

Exploration of structural variations could include:

Ring Substitution: Introducing substituents at various positions on the morpholine rings (e.g., C3, C4, C5) can profoundly impact the molecule's properties. For example, adding alkyl groups could increase lipophilicity, while polar groups like hydroxyls could enhance aqueous solubility.

Ring Bioisosteres: Replacing one or both morpholine rings with other heterocyclic systems, such as thiomorpholine, piperazine, or piperidine, would create analogs with distinct electronic and conformational profiles.

An illustrative table of potential morpholine modifications and their expected property changes is presented below.

| Modification | Position | Substituent (R) | Expected Impact on Properties |

| Alkylation | C3, C5 | -CH3, -C2H5 | Increased lipophilicity, potential for steric interactions |

| Hydroxylation | C3, C5 | -OH | Increased hydrophilicity, hydrogen bond donor potential |

| Arylation | N4 (if modified) | Phenyl, Pyridyl | Introduction of aromatic interactions (π-stacking) |

| Bioisosteric Replacement | Entire Ring | Thiomorpholine | Altered polarity and hydrogen bonding capacity |

Introduction of Diverse Functional Groups to Enhance Specific Chemical Interactions

The introduction of specific functional groups is a key strategy to enhance interactions with biological targets or to serve as chemical handles for further conjugation. pressbooks.pubmasterorganicchemistry.com Functional groups are specific arrangements of atoms that determine a molecule's characteristic chemical reactions. pressbooks.pubfsu.edu

Key strategies include:

Hydrogen Bond Donors/Acceptors: Incorporating groups like hydroxyls (-OH), primary or secondary amines (-NH2, -NHR), or amides (-CONH2) on the morpholine rings can establish specific hydrogen bonds with a target protein. masterorganicchemistry.comlumenlearning.com

Charged Groups: Introducing acidic (e.g., carboxylic acid, -COOH) or basic (e.g., amine) functional groups can form salt bridges or ionic interactions, which are often critical for high-affinity binding. pressbooks.pub

Halogens: Adding other halogens like chlorine or bromine can modulate electronic properties and provide sites for potential metabolic activity or specific halogen bonding interactions. masterorganicchemistry.com

Stereochemical Control and Chiral Pool Synthesis of Enantiopure Derivatives

While the parent molecule, 2,2-Difluoro-dimorpholino-malondiamide, is achiral, the introduction of substituents on the morpholine rings can create stereocenters. The synthesis of stereochemically pure compounds is often crucial, as different enantiomers or diastereomers can have vastly different biological activities. nih.govbanglajol.info

Methods for achieving stereochemical control include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer. researchgate.net This approach is widely used for creating chiral fluorinated amino acid derivatives and other complex molecules. nih.govnih.gov

Chiral Pool Synthesis: Starting from readily available, enantiopure building blocks (the "chiral pool") is an efficient strategy. For example, enantiopure substituted morpholines or their precursors could be used in the synthesis. banglajol.info

Chiral Resolution: Synthesizing a racemic mixture and then separating the enantiomers through techniques like crystallization with a chiral resolving agent is a classical but effective method. nih.gov The synthesis of enantiopure aminoalcohol fluorenes has been achieved through such methods, highlighting their applicability. nih.gov

The synthesis of enantiopure α,α-difluoro-β-amino acid derivatives has been a subject of significant research, demonstrating the importance and feasibility of controlling stereochemistry in fluorinated compounds. researchgate.net

Establishment of Structure-Reactivity Correlations for Rational Compound Design

The ultimate goal of derivatization and analog synthesis is to establish robust Structure-Reactivity Correlations (SRCs) or Structure-Activity Relationships (SARs). This involves synthesizing a library of analogs, as described in the preceding sections, and systematically evaluating them for a specific chemical reactivity or biological activity.

The process involves:

Library Synthesis: A diverse set of analogs is created, with each molecule representing a specific structural change from the parent compound.

Activity/Reactivity Assay: The compounds are tested in a relevant assay. This could be a measure of chemical reactivity (e.g., rate of hydrolysis) or biological activity (e.g., inhibition of an enzyme).

Data Analysis: The data is analyzed to identify patterns. For example, it might be found that analogs with a hydrogen bond donor at a specific position on the morpholine ring are consistently more active.

Rational Design: The established correlations guide the design of new, more potent, or selective compounds. nih.gov This iterative process of design, synthesis, and testing is the foundation of modern medicinal chemistry. Studies on various nucleoside analogs have successfully used this approach to correlate structural features, such as the conformation of the carbohydrate moiety, with antiviral activity. nih.gov

By systematically exploring the chemical space around this compound, researchers can develop a detailed understanding of its chemical nature and build a foundation for designing novel molecules with desired functions.

Emerging Applications and Materials Science Perspectives of 2,2 Difluoro Dimorpholino Malondiamide

Utilization as a Versatile Molecular Building Block in Complex Organic Architectures

The structure of 2,2-Difluoro-dimorpholino-malondiamide, featuring a gem-difluorinated carbon center flanked by two morpholino-amide functionalities, suggests its potential as a unique building block. The difluoromethylene group can impart significant electronic effects and conformational rigidity, while the morpholino groups offer sites for further chemical modification. Research in this area would logically focus on the synthesis of novel and complex organic molecules where this compound serves as a central scaffold. The stability of the C-F bonds would likely render the core of the molecule robust during subsequent synthetic transformations.

Integration into Functional Materials and Polymer Systems

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties.

Design and Synthesis of Fluorinated Amide-Containing Polymers or Copolymers

The diamide (B1670390) nature of this compound makes it a candidate for polycondensation reactions. Hypothetically, it could be reacted with diacyl chlorides or other bifunctional monomers to produce novel fluorinated polyamides. The resulting polymers would be expected to exhibit a unique combination of properties derived from both the fluorine content and the bulky morpholino side groups.

Role in Modulating Material Properties (e.g., surface energy, thermal stability, chemical resistance)

Drawing parallels from other fluorinated polymers, the introduction of the difluoromethylene group would be anticipated to lower the surface energy of the resulting materials, leading to hydrophobic and oleophobic properties. The strong carbon-fluorine bonds should also contribute to enhanced thermal stability and chemical resistance, making such polymers potentially suitable for demanding applications.

Table 1: Anticipated Property Modulation by this compound in Polymers

| Property | Expected Influence of the this compound Moiety | Rationale |

| Surface Energy | Decrease | Presence of fluorine atoms reduces surface tension. |

| Thermal Stability | Increase | High bond energy of the C-F bond. |

| Chemical Resistance | Increase | Fluorine atoms shield the polymer backbone from chemical attack. |

| Solubility | Potentially altered | The combination of polar amide groups and nonpolar fluorinated and morpholino groups could lead to unique solubility profiles. |

Application as a Ligand or Organocatalyst Component in Advanced Synthetic Transformations

The morpholino groups in this compound contain nitrogen and oxygen atoms that could potentially coordinate to metal centers. This suggests its possible application as a ligand in transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, would be influenced by the electron-withdrawing difluoro group. Furthermore, the chiral nature of the morpholino groups, if appropriately substituted, could open avenues in asymmetric catalysis.

Design and Development of Advanced Chemical Sensing Platforms (focusing on chemical recognition mechanisms)

The development of chemical sensors often relies on specific interactions between an analyte and a receptor molecule. The amide groups of this compound could act as hydrogen bond donors and acceptors, enabling it to participate in molecular recognition events. The fluorine atoms could also engage in non-covalent interactions, potentially leading to selective binding of certain analytes. The design of a sensing platform would involve immobilizing this compound on a surface and monitoring changes in optical or electronic properties upon analyte binding.

Supramolecular Chemistry and Self-Assembly Studies for Ordered Molecular Structures

Supramolecular assembly is driven by non-covalent interactions such as hydrogen bonding, and dipole-dipole interactions. The combination of hydrogen bonding sites (amide N-H and C=O) and the polar C-F bonds within this compound provides a structural basis for its potential to self-assemble into well-ordered, one-, two-, or three-dimensional structures. The specific arrangement of molecules in the solid state would be dictated by the interplay of these various intermolecular forces.

Future Directions and Interdisciplinary Research Opportunities for 2,2 Difluoro Dimorpholino Malondiamide

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of fluorinated organic compounds often involves reagents and conditions that can have a significant environmental impact. methodist.edu Future research into 2,2-Difluoro-dimorpholino-malondiamide will likely focus on developing more sustainable synthetic methodologies. This could involve exploring greener solvents, reducing the number of synthetic steps, and utilizing catalytic processes to improve atom economy and minimize waste. acs.org

One potential approach is the direct fluorination of malonate esters using fluorine gas, which has been shown to be a more environmentally friendly method compared to traditional multi-step processes. rsc.org Another avenue of exploration could be the use of reusable heterogeneous catalysts, such as Nb2O5, for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org Such methods offer the potential for simpler work-up procedures and catalyst recycling, contributing to a more sustainable manufacturing process. amerigoscientific.com

A comparative analysis of potential synthetic routes, considering their environmental impact, is presented in the table below.

| Synthetic Route | Key Features | Potential Environmental Benefits |

| Traditional Multi-step Synthesis | Often involves protecting groups and harsh reagents. | Limited |

| Direct Fluorination with F2 Gas | One-step process. rsc.org | Higher atom economy, reduced waste streams. rsc.org |

| Heterogeneous Catalysis (e.g., Nb2O5) | Use of a reusable, solid catalyst. nih.gov | Reduced catalyst waste, potential for continuous flow processes. nih.gov |

Advanced Spectroscopic Characterization under Operando Conditions for Mechanistic Insights

To fully understand the reaction mechanisms involved in the synthesis and potential applications of this compound, advanced spectroscopic techniques will be indispensable. Operando spectroscopy, which allows for the real-time monitoring of catalytic reactions as they occur, can provide invaluable mechanistic insights. rsc.org

Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to study the formation of the amide bonds and the introduction of the fluorine atoms in real-time. youtube.com This would allow researchers to identify reaction intermediates, understand catalyst behavior, and optimize reaction conditions for improved yield and selectivity. Furthermore, 19F-NMR spectroscopy is a powerful tool for characterizing fluorinated compounds and can be used to study the binding interactions of this compound with biological targets. ontosight.ai

Synergistic Integration of High-Throughput Experimentation and Computational Methodologies

The exploration of the vast chemical space around this compound can be significantly accelerated through the synergistic use of high-throughput experimentation (HTE) and computational modeling. HTE allows for the rapid screening of numerous reaction conditions or compound analogues in parallel, dramatically speeding up the discovery process. sigmaaldrich.comdianabiotech.com

Computational chemistry can be used to predict the properties and reactivity of new derivatives of this compound, guiding the design of HTE libraries. methodist.educhemrxiv.org For instance, quantum chemical calculations could be used to predict the stability and electronic properties of different conformations of the molecule. emerginginvestigators.org This integrated approach can lead to a more rational and efficient discovery of new compounds with desired properties. amerigoscientific.com

| Methodology | Application to this compound Research | Potential Outcomes |

| High-Throughput Experimentation (HTE) | Rapid screening of synthetic conditions and compound analogues. dianabiotech.com | Optimization of synthesis, discovery of new derivatives with improved properties. |

| Computational Modeling | Prediction of molecular properties, reaction mechanisms, and biological activity. chemrxiv.org | Rational design of new compounds, deeper understanding of structure-activity relationships. |

| Synergistic Integration | Computational design of HTE libraries and interpretation of HTE data. | Accelerated and more efficient discovery of novel compounds and applications. |

Exploration of Self-Assembled Systems and Nanomaterials Derived from the Compound

The unique structural features of this compound, particularly the presence of both hydrogen bond donors and acceptors in the amide groups and the distinct properties of the morpholine (B109124) rings, suggest its potential for self-assembly into ordered supramolecular structures. nih.gov The introduction of fluorine can also influence intermolecular interactions and drive the formation of unique assemblies. nih.gov

Future research could explore the ability of this compound and its derivatives to form nanomaterials such as nanofibers, gels, or vesicles. These self-assembled systems could have applications in areas such as drug delivery, tissue engineering, and materials science. nih.gov The combination of fluorinated molecules with nanotechnology presents a promising avenue for developing novel therapeutic and diagnostic agents. nih.gov For instance, fluorinated nanoparticles have been investigated for their potential in the treatment of diseases like Alzheimer's. nih.gov

Potential for Rational Design in Catalyst and Material Science Research

The morpholino and difluoroamide moieties within this compound could serve as valuable ligands for the development of novel catalysts. The nitrogen and oxygen atoms of the morpholine rings, as well as the amide groups, can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of the resulting complexes. mdpi.com

The rational design of catalysts incorporating this compound could lead to new synthetic methodologies. For example, diamide-based catalysts have been explored for their potential in various organic transformations. nih.govacs.org In material science, the incorporation of this compound into polymers could impart unique properties, such as altered solubility, thermal stability, and biocompatibility.

Green Chemistry Principles in the Synthesis and Application of Related Fluorinated Amides

The development and application of this compound and related fluorinated amides should be guided by the principles of green chemistry. acs.orgboehringer-ingelheim.com This involves a holistic approach to minimizing the environmental impact throughout the entire lifecycle of the chemical, from its synthesis to its final application and disposal. acs.org

Key green chemistry metrics, such as atom economy, process mass intensity (PMI), and the E-factor, can be used to evaluate the "greenness" of different synthetic routes. mdpi.comscientificupdate.com The choice of solvents, reagents, and catalysts should prioritize those with lower toxicity and environmental persistence. acs.org By embracing green chemistry principles, the future development of this and other fluorinated amides can be pursued in a more sustainable and environmentally responsible manner. boehringer-ingelheim.com

Q & A

Basic: What synthetic strategies optimize the yield and purity of 2,2-Difluoro-dimorpholino-malondiamide?

Answer:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or oxygen. Temperature control (e.g., −78°C for lithiation steps or 60–80°C for coupling reactions) is critical to minimize decomposition .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in fluorinated systems, while phase-transfer catalysts improve morpholine ring formation .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals (>97% by HPLC) .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms morpholine ring integrity and malondiamide geometry .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragments to validate the molecular formula .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>99% for biological assays) .

Basic: How does the difluoro-morpholino moiety influence the compound’s electronic and steric properties?

Answer:

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the morpholine ring, stabilizing intermediates in nucleophilic substitution reactions .

- Steric Hindrance : The dimorpholino group creates a bulky environment, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solubility : Fluorination enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for reactions .

Advanced: How can computational methods resolve contradictory data in reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., SN2 vs. radical mechanisms in fluorinated systems). For example, DFT studies on analogous compounds show that fluorine stabilizes carbocation intermediates in acid-catalyzed reactions .

- Molecular Dynamics (MD) : Simulate solvent effects to explain discrepancies in reaction rates (e.g., DMSO vs. THF) .

- Validation : Cross-check computational results with kinetic isotope effects (KIE) or Hammett plots from experimental data .

Advanced: How to design experiments to address conflicting biological activity reports in cell-based assays?

Answer:

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects, such as cytotoxicity at high doses masking target-specific activity .

- Control Experiments : Use fluorine-free analogs (e.g., 2,2-dimorpholino-malondiamide) to isolate the role of fluorine in biological interactions .

- Pathway Analysis : Combine RNA sequencing with phosphoproteomics to distinguish off-target effects (e.g., kinase inhibition vs. epigenetic modulation) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature) and identify critical quality attributes (CQAs) .

- Crystallization Control : Seed crystals and control cooling rates to ensure consistent polymorph formation (e.g., Form I vs. Form II) .

Advanced: How to investigate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light (UV-A/B) to identify degradation products via LC-MS .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify metabolites using UPLC-QTOF. Fluorine often reduces oxidative metabolism due to C-F bond stability .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.